

A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NCI172112	
Cat. No.:	B1662734	Get Quote

In the evolving landscape of cancer immunotherapy, the dual targeting of the Programmed Death-1 (PD-1) pathway and the Vascular Endothelial Growth Factor (VEGF) pathway has emerged as a promising strategy. This approach aims to simultaneously restore T-cell-mediated anti-tumor immunity and inhibit tumor angiogenesis, potentially leading to synergistic therapeutic effects. This guide provides a comparative meta-analysis of clinical trial data for leading PD-1/VEGF bispecific antibodies and combination therapies, intended for researchers, scientists, and drug development professionals.

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety findings from various clinical trials investigating PD-1/VEGF bispecific antibodies and combination therapies across different cancer types.

Non-Small Cell Lung Cancer (NSCLC)



Therapy	Trial Name/Id entifier	Treatme nt Line	Patient Populati on	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Progres sion- Free Survival (PFS)	Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)
Ivonesci mab (AK112)	HARMO Ni-2 (Phase 3)	1st Line	PD-L1 positive (TPS ≥1%)	-	-	11.14 months	TRSAEs: 20.8%
Ivonesci mab (AK112) + Chemo	HARMO Ni-6 (Phase 3)	1st Line	Squamou s NSCLC	-	-	11.14 months (vs 6.90 months for Tislelizu mab + Chemo)	63.9%
Ivonesci mab (AK112) + Chemo	Phase II (NCT047 36823)	1st Line	NSCLC without AGA	Squamou s: 75%, Non- Squamou s: 55%	Squamou s: 95%, Non- Squamou s: 100%	9-month PFS rate: Squamou s 67%, Non- Squamou s 61%	28.1%
Penpulim ab + Anlotinib	NCT0386 6980	1st Line	Non- squamou s NSCLC	57.1%	90.5%	Not Reached (at time of report)	15.4%



PF-							
0863440			Non-				
4 (SSGJ-	Phase 2	1st Line	squamou	58.6%	-	-	39%
707) +			s NSCLC				
Chemo							

Triple-Negative Breast Cancer (TNBC)

Therapy	Trial Name/Id entifier	Treatme nt Line	Patient Populati on	Objectiv e Respon se Rate (ORR)	Disease Control Rate (DCR)	Progres sion- Free Survival (PFS)	Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)
Pumitami g (BNT327) + Nab- paclitaxel	Phase II (NCT064 49222)	1st and 2nd Line	Locally advance d/metast atic	61.5% (confirme d)	92.3%	9-month PFS rate: 59.3%	-
Ivonesci mab (AK112) + Chemo	Phase II	1st Line	Locally advance d unresect able or metastati c	80.0%	100.0%	15.2 months	Not specified, but no TRAEs led to discontin uation or death

Other Solid Tumors



Therapy	Trial Name/Identi fier	Cancer Type	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Progressio n-Free Survival (PFS)
Penpulimab + Anlotinib	Single-center, observational	Advanced refractory solid tumors	35.29%	58.82%	7.98 months
Ivonescimab (AK112)	Phase 1a	Advanced solid tumors	25.5% (confirmed)	63.8%	-
Pumitamig (BNT327) + Chemo	Phase II (NCT064492 09)	Extensive- stage small cell lung cancer (ES- SCLC)	76.3% (confirmed)	100%	6.3 - 7.0 months

Experimental Protocols

Below are detailed methodologies for representative clinical trials.

HARMONi-2: A Phase 3 Study of Ivonescimab versus Pembrolizumab in PD-L1-Positive Advanced NSCLC

- Study Design: A randomized, open-label, multicenter Phase 3 clinical trial.[1]
- Patient Population: 398 patients with untreated, locally advanced or metastatic non-small cell lung cancer (NSCLC), ECOG performance status of 0-1, and PD-L1 positive (Tumor Proportion Score [TPS] ≥1%) without EGFR mutations or ALK rearrangements.[1]
- Treatment Arms:
 - Arm 1: Ivonescimab administered intravenously at a dose of 20 mg/kg every three weeks.
 [1]
 - Arm 2: Pembrolizumab administered intravenously at a dose of 200 mg every three weeks.[1]



- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
- Response Assessment: Tumor response was evaluated according to Response Evaluation
 Criteria in Solid Tumors version 1.1 (RECIST v1.1).
- Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

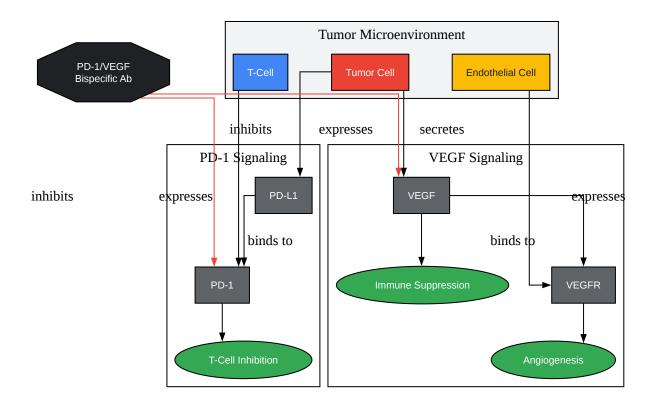
Phase II Study of Pumitamig plus Nab-paclitaxel in Advanced Triple-Negative Breast Cancer (NCT06449222)

- Study Design: An ongoing Phase II clinical trial.[2]
- Patient Population: 39 efficacy-evaluable patients with locally advanced or metastatic triplenegative breast cancer (TNBC) in the first- or second-line treatment setting.[2]
- Treatment Regimen: Pumitamig in combination with the chemotherapy agent Abraxane (nab-paclitaxel).[2] Specific dosing regimens were evaluated, with data suggesting a dose-dependent anti-tumor response.[2][3]
- Primary Endpoints: Confirmed objective response rate (cORR).
- Secondary Endpoints: Unconfirmed objective response rate (uORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and duration of response (DoR).[2]
- Response Assessment: Tumor assessments were performed at baseline and at regular intervals during treatment.
- Biomarker Analysis: Efficacy was assessed irrespective of PD-L1 expression levels.[2][3]

Signaling Pathways and Experimental Workflow



The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for the evaluation of PD-1/VEGF bispecific antibodies.



Click to download full resolution via product page

Caption: Dual inhibition of PD-1 and VEGF signaling pathways by a bispecific antibody.



Click to download full resolution via product page



Caption: A typical workflow for the development of a PD-1/VEGF bispecific antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]
- 2. BioNTech and BMS' bispecific touts 59.3% nine-month PFS in TNBC Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Bristol Myers Squibb BioNTech and Bristol Myers Squibb Present First Global Phase 2 Data for PD-L1xVEGF-A Bispecific Antibody Pumitamig Showing Encouraging Efficacy in Advanced Triple-Negative Breast Cancer [news.bms.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#meta-analysis-of-clinical-trial-data-for-pd-1-vegf-bispecific-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com